molecular formula C21H13BrClNO B3250304 4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol CAS No. 202192-75-4

4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol

Cat. No. B3250304
CAS RN: 202192-75-4
M. Wt: 410.7 g/mol
InChI Key: CEJDEVWYXSISLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol” is a chemical compound with the linear formula C21H14BrNO. It has a molecular weight of 376.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a nitrogen-containing bicyclic compound. It also contains bromine and chlorine substituents .

Mechanism of Action

4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol's mechanism of action is not fully understood, but it is believed to act on various cellular pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of enzymes involved in DNA replication, which can lead to cell death. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. In addition to its anti-cancer properties, this compound has been found to have antioxidant activity, which can help protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol in lab experiments is its unique structure and properties, which make it a promising candidate for further investigation. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other chemical compounds. However, one limitation of using this compound in lab experiments is its relatively high cost, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving 4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol. One area of focus is in the development of new anti-cancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer. Additionally, more research is needed to fully understand this compound's mechanism of action and its potential use in the treatment of other diseases, such as infectious diseases and inflammatory disorders.

Scientific Research Applications

4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol has been the focus of several scientific research studies due to its potential as a therapeutic agent. One area of research has been in the development of new anti-cancer drugs. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-[6-bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO/c22-14-7-10-20-18(11-14)17(16-3-1-2-4-19(16)23)12-21(24-20)13-5-8-15(25)9-6-13/h1-12,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDEVWYXSISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Reactant of Route 3
Reactant of Route 3
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Reactant of Route 4
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Reactant of Route 5
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol
Reactant of Route 6
4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.